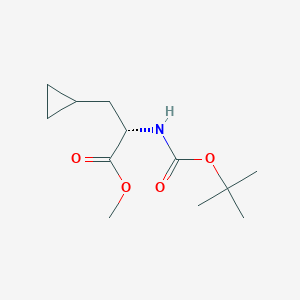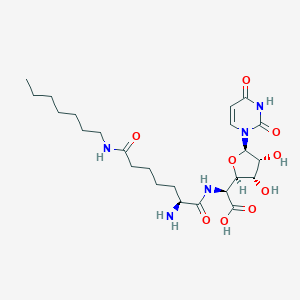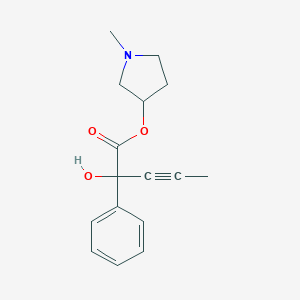
alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester, also known as selegiline, is a selective irreversible inhibitor of monoamine oxidase B (MAO-B). It is a drug that has been used in the treatment of Parkinson's disease since the 1980s. Selegiline is an important drug in the field of neuroscience, and its use has been the subject of numerous scientific studies.
Mecanismo De Acción
Selegiline works by irreversibly inhibiting the activity of MAO-B, which is an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester increases the levels of dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects
Selegiline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which is important in the treatment of Parkinson's disease. Selegiline has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester has been shown to increase the levels of certain neurotransmitters in the brain, which may be beneficial in the treatment of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Selegiline has a number of advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of MAO-B, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation is that it is an irreversible inhibitor of MAO-B, which means that its effects are long-lasting and cannot be easily reversed.
Direcciones Futuras
There are a number of future directions for research on alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester. One area of research is the development of new drugs that are based on the structure of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester. Another area of research is the development of new treatments for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the potential use of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester in the treatment of depression and other psychiatric disorders.
Conclusion
In conclusion, alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester is an important drug in the field of neuroscience, and its use has been the subject of numerous scientific studies. Selegiline has been shown to increase the levels of dopamine in the brain, which is important in the treatment of Parkinson's disease. It has also been studied for its potential use in the treatment of depression, Alzheimer's disease, and other neurological disorders. There are a number of future directions for research on alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester, including the development of new drugs and treatments for neurodegenerative diseases.
Métodos De Síntesis
Selegiline is synthesized from L-phenylalanine, which is converted into L-methamphetamine. The L-methamphetamine is then converted into alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester by reacting it with propargylamine. The resulting product is alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester.
Aplicaciones Científicas De Investigación
Selegiline has been extensively studied for its potential therapeutic benefits in the treatment of Parkinson's disease. It has also been studied for its potential use in the treatment of depression, Alzheimer's disease, and other neurological disorders. Selegiline has been shown to increase the levels of dopamine in the brain, which is important in the treatment of Parkinson's disease.
Propiedades
Número CAS |
101711-17-5 |
|---|---|
Nombre del producto |
alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester |
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenylpent-3-ynoate |
InChI |
InChI=1S/C16H19NO3/c1-3-10-16(19,13-7-5-4-6-8-13)15(18)20-14-9-11-17(2)12-14/h4-8,14,19H,9,11-12H2,1-2H3 |
Clave InChI |
MWQQUDKRJVZOJN-UHFFFAOYSA-N |
SMILES |
CC#CC(C1=CC=CC=C1)(C(=O)OC2CCN(C2)C)O |
SMILES canónico |
CC#CC(C1=CC=CC=C1)(C(=O)OC2CCN(C2)C)O |
Sinónimos |
(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenyl-pent-3-ynoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)
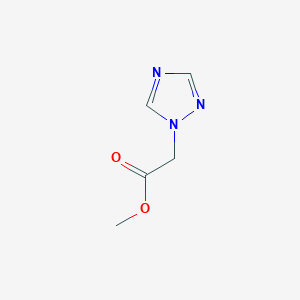
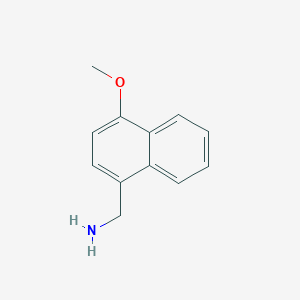
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)
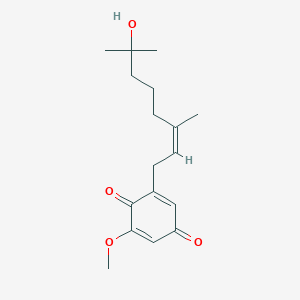
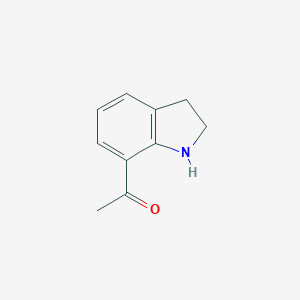
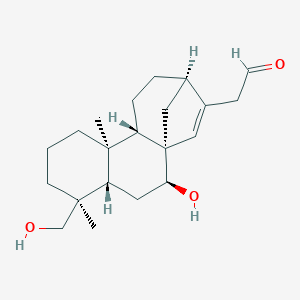
![N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine](/img/structure/B33996.png)
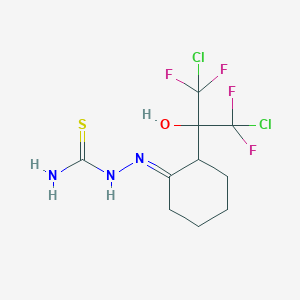

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)
